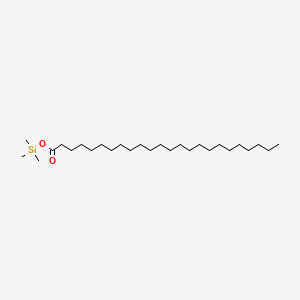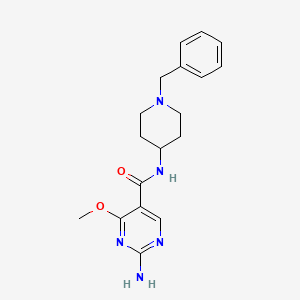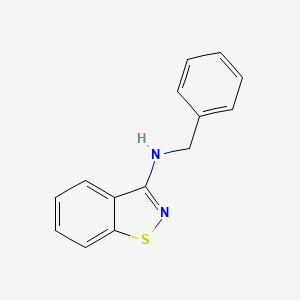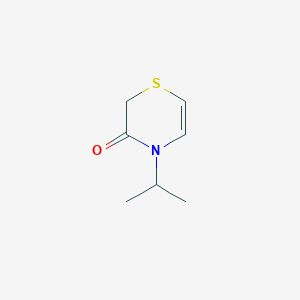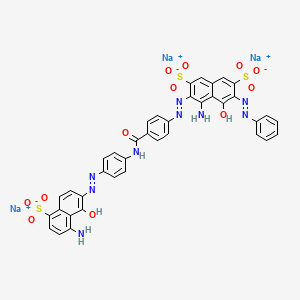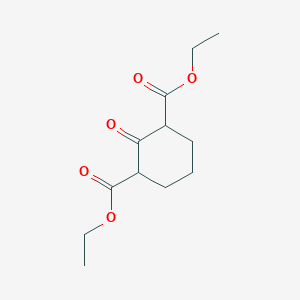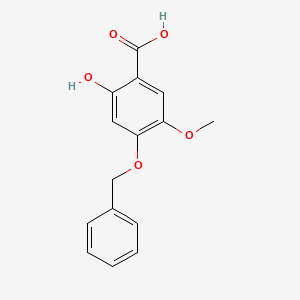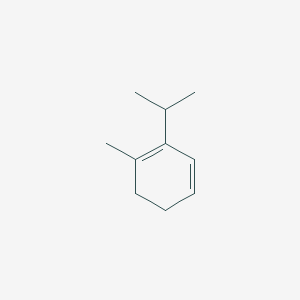
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a naturally occurring constituent of various essential oils, including tea tree oil and eucalyptus oil . It is characterized by its pleasant aroma and is commonly used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the isomerization of limonene, another monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources like essential oils. Steam distillation is a widely used method for this purpose. The essential oil is subjected to steam, which carries the volatile compounds, including this compound, into a condenser where they are collected .
化学反応の分析
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as terpinolene and p-cymene.
Reduction: Hydrogenation of the compound can yield saturated hydrocarbons like menthane.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Terpinolene, p-cymene.
Reduction: Menthane.
Substitution: Halogenated derivatives such as chloroterpinene.
科学的研究の応用
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in natural preservatives.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
作用機序
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
類似化合物との比較
α-Phellandrene: Another monoterpene with similar structural features but differing in the position of double bonds.
β-Phellandrene: Isomeric with α-phellandrene, differing in the position of double bonds.
Terpinolene: An isomer with a different arrangement of double bonds.
p-Cymene: A related compound formed through the oxidation of α-terpinene
Uniqueness: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene is unique due to its specific double bond arrangement, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its pleasant aroma make it particularly valuable in the fragrance industry .
特性
CAS番号 |
72188-50-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
1-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h5,7-8H,4,6H2,1-3H3 |
InChIキー |
GOHKWTPIXGMSBX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CCC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


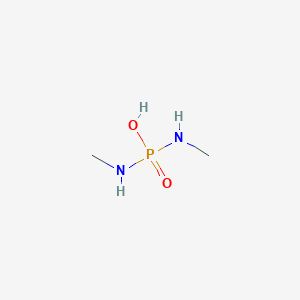
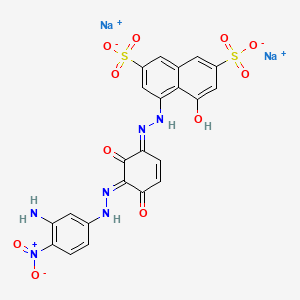
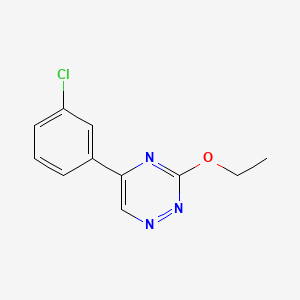
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

